molecular formula C13H10Cl2N2O2 B2485599 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 338753-49-4

4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B2485599
CAS No.: 338753-49-4
M. Wt: 297.14
InChI Key: FMLVUFPKCOWTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole carboxamides. This compound is characterized by the presence of a dichlorobenzoyl group attached to a pyrrole ring, which is further substituted with a methyl group and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the pyrrole ring.

Scientific Research Applications

4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dichlorobenzoyl chloride
  • 2,4-dichlorobenzoyl chloride
  • 2,5-dichlorobenzoyl chloride
  • 2,6-dichlorobenzoyl chloride

Uniqueness

4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide is unique due to the presence of both the dichlorobenzoyl and pyrrole carboxamide groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various research applications .

Properties

IUPAC Name

4-(2,3-dichlorobenzoyl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-17-6-7(5-10(17)13(16)19)12(18)8-3-2-4-9(14)11(8)15/h2-6H,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLVUFPKCOWTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N)C(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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